molecular formula C13H10F3NO B1367539 2-Phenoxy-5-(trifluoromethyl)aniline CAS No. 50594-29-1

2-Phenoxy-5-(trifluoromethyl)aniline

Cat. No. B1367539
CAS RN: 50594-29-1
M. Wt: 253.22 g/mol
InChI Key: FNDYIQSNURRMNP-UHFFFAOYSA-N
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Description

2-Phenoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H10F3NO . It is a member of the (trifluoromethyl)benzenes .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to 2-Phenoxy-5-(trifluoromethyl)aniline, has been reported . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . The synthesis of anilines, a class of compounds that includes 2-Phenoxy-5-(trifluoromethyl)aniline, can be achieved through various methods such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .


Molecular Structure Analysis

The molecular structure of 2-Phenoxy-5-(trifluoromethyl)aniline consists of a phenyl ring attached to an aniline group via an oxygen atom, with a trifluoromethyl group attached to the aniline ring .

Scientific Research Applications

  • Synthesis of Anti-Cancer Compounds

    • Summary of Application : 2-fluoro-5-(trifluoromethyl)aniline, which is structurally similar to “2-Phenoxy-5-(trifluoromethyl)aniline”, can be used to synthesize derivatives with anti-cancer activity .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The synthesized compounds have shown anti-cancer activity .
  • Inhibitors of Hepatitis C Virus (HCV) NS3 Protease

    • Summary of Application : 2-Bromo-5-(trifluoromethyl)aniline, another compound similar to “2-Phenoxy-5-(trifluoromethyl)aniline”, has been used in the synthesis of inhibitors of hepatitis C virus (HCV) NS3 protease .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The synthesized inhibitors have shown potential in inhibiting HCV NS3 protease .
  • Trifluoromethylarylation of Alkenes

    • Summary of Application : Trifluoromethylarylation of alkenes using anilines, which may include “2-Phenoxy-5-(trifluoromethyl)aniline”, has been reported .
    • Methods of Application : An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .
    • Results or Outcomes : This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .
  • Chemical Synthesis Studies

    • Summary of Application : 2-Fluoro-5-(trifluoromethyl)aniline and 2,5-Bis(trifluoromethyl)aniline, which are structurally similar to “2-Phenoxy-5-(trifluoromethyl)aniline”, may be used in chemical synthesis studies .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources .
    • Results or Outcomes : The synthesized compounds have shown potential in various chemical synthesis studies .

properties

IUPAC Name

2-phenoxy-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDYIQSNURRMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542725
Record name 2-Phenoxy-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxy-5-(trifluoromethyl)aniline

CAS RN

50594-29-1
Record name 2-Phenoxy-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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